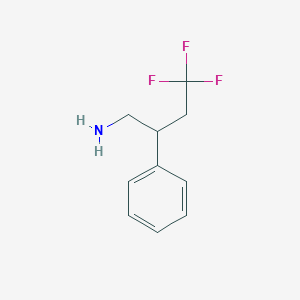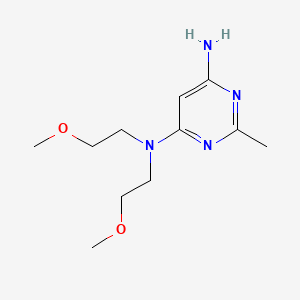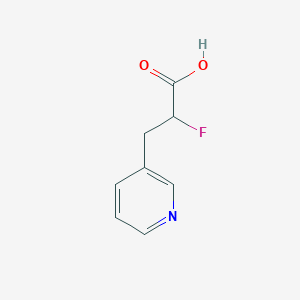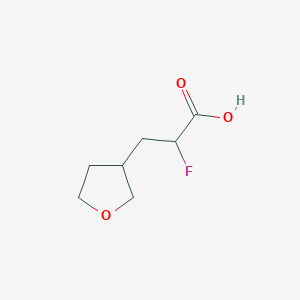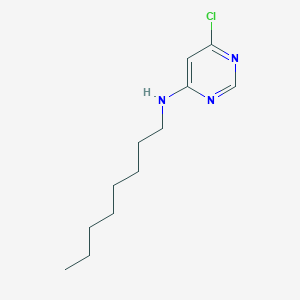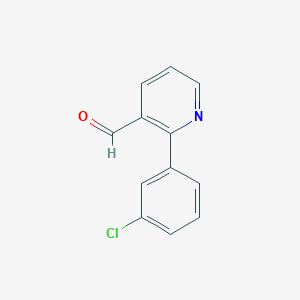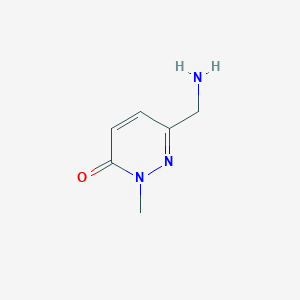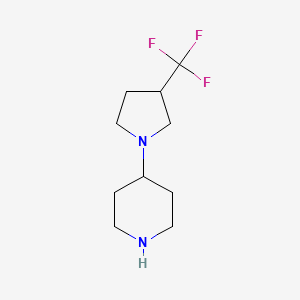
1-(Piperidin-4-il)-3-(trifluorometil)pirrolidina
Descripción general
Descripción
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine is a chemical compound that features a trifluoromethyl group attached to a pyrrolidinyl ring, which is further connected to a piperidinyl ring
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can be leveraged in various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine can be used in the production of advanced materials and polymers. Its unique properties can enhance the performance of these materials.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various receptors, such as the retinoic acid receptor-related orphan receptor gamma (rorγt) and the pregnane x receptor (pxr) . These receptors play crucial roles in various biological processes, including immune response and detoxification .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds that target rorγt and pxr are known to influence immune response and detoxification pathways, respectively .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical environment can significantly impact the activity of similar compounds .
Análisis Bioquímico
Biochemical Properties
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group enhances its binding affinity and specificity towards certain biological targets. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades. This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine remains stable under controlled conditions but may degrade under extreme pH or temperature variations. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harm .
Metabolic Pathways
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are primarily mediated by cytochrome P450 enzymes, which convert 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine into more water-soluble metabolites for excretion. The compound’s effects on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes through passive diffusion or active transport mechanisms. Once inside the cell, it may localize to specific organelles or compartments, depending on its chemical properties and interactions with intracellular proteins. The distribution of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine can affect its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy production. Alternatively, 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine may accumulate in the nucleus, affecting gene expression and chromatin structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine typically involves multiple steps, starting with the preparation of the trifluoromethylated pyrrolidine derivative. This can be achieved through the reaction of pyrrolidine with a trifluoromethylating agent under controlled conditions. Subsequent steps may include the formation of the piperidine ring through cyclization reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)phenol
4-Nitro-3-(trifluoromethyl)aniline
Trifluoromethyl-substituted pyrrolidines and piperidines
Uniqueness: 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine stands out due to its specific structural arrangement, which combines the trifluoromethyl group with both pyrrolidine and piperidine rings. This unique combination provides distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)pyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)8-3-6-15(7-8)9-1-4-14-5-2-9/h8-9,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQMKTYYZQOQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


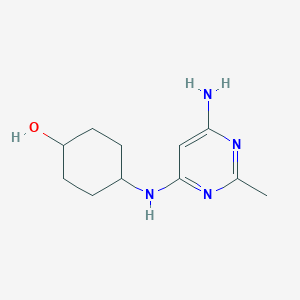
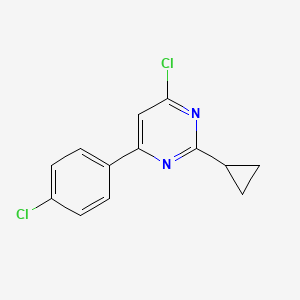
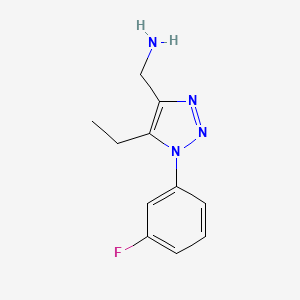
![1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1491720.png)
![2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B1491721.png)
